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Hydroxyzine D4 dihydrochloride

Cat. No.: B1149979
M. Wt: 451.85
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogues in Pharmaceutical Sciences and Analytical Chemistry

Deuterated analogues, or isotopically labeled compounds where hydrogen is replaced by its stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical sciences and analytical chemistry. clearsynth.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism for some deuterated drugs. nih.govunibestpharm.com This "kinetic isotope effect" can result in altered pharmacokinetic profiles, potentially leading to improved efficacy, safety, and tolerability. nih.govhwb.gov.in

In analytical chemistry, deuterated compounds are crucial as internal standards for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.com Their use helps to improve the accuracy and sensitivity of analytical methods, allowing for precise quantification of the non-deuterated drug and its metabolites in biological samples. acanthusresearch.com This is essential for pharmacokinetic and metabolic studies during drug development. acanthusresearch.com

Overview of Hydroxyzine (B1673990): Core Structure and Foundational Research Relevance

Hydroxyzine is a member of the diphenylmethylpiperazine class of antihistamines. wikipedia.org Its core structure consists of a piperazine (B1678402) ring substituted with a 2-(2-hydroxyethoxy)ethyl group and a (4-chlorophenyl)(phenyl)methyl group. nih.gov Developed in 1955, hydroxyzine exhibits antihistaminic, anxiolytic, and sedative properties. nih.govdrugbank.com It acts primarily as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor. wikipedia.org

Research has established that hydroxyzine is rapidly absorbed and extensively metabolized in the liver, with its main active metabolite being cetirizine (B192768), a second-generation antihistamine. wikipedia.orgdrugbank.com The metabolism of hydroxyzine is a key area of research, as understanding its metabolic pathways is crucial for comprehending its therapeutic actions and potential drug interactions. drugbank.commedcentral.com

Specific Role and Advantages of Deuterium Labeling (Hydroxyzine D4) in Scientific Investigation

Hydroxyzine D4 dihydrochloride (B599025), with four deuterium atoms, serves as a stable, non-radioactive labeled internal standard for the quantification of hydroxyzine in biological samples. medchemexpress.commusechem.com The key advantages of using Hydroxyzine D4 in scientific investigation include:

Enhanced Analytical Accuracy: As an internal standard in mass spectrometry, Hydroxyzine D4 helps to correct for variations in sample preparation and instrument response, leading to more precise and reliable quantification of hydroxyzine. acanthusresearch.com

Improved Pharmacokinetic Studies: By enabling accurate measurement of hydroxyzine concentrations over time, Hydroxyzine D4 facilitates detailed pharmacokinetic studies, providing a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). simsonpharma.com

Metabolic Pathway Elucidation: The use of deuterated standards aids in the identification and quantification of hydroxyzine's metabolites, helping to map its metabolic fate. clearsynth.com

Historical Context of Deuterated Compound Utility in Drug Discovery and Development Support

The use of deuterated compounds in drug discovery and development dates back to the early 1960s. nih.govmusechem.com Initially, they were primarily used as tracers in metabolic and pharmacokinetic studies. researchgate.netgabarx.com The concept of intentionally replacing hydrogen with deuterium to improve a drug's properties, known as "deuterium switching," gained traction over time. nih.gov

The first patent for a deuterated molecule was granted in the 1970s, and since then, the application of deuterated compounds has expanded significantly. wikipedia.org In 2017, the U.S. Food and Drug Administration (FDA) approved the first deuterated drug, deutetrabenazine, marking a significant milestone. nih.govwikipedia.org This has paved the way for the development of other deuterated drugs, with a growing focus on applying deuteration in novel drug discovery to enhance therapeutic profiles. nih.govmusechem.com

Properties

Molecular Formula

C21H25D4Cl3N2O2

Molecular Weight

451.85

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Strategies for Hydroxyzine D4 Dihydrochloride

Retrosynthetic Analysis of the Hydroxyzine (B1673990) D4 Dihydrochloride (B599025) Scaffold

A retrosynthetic analysis of the hydroxyzine scaffold provides a logical framework for planning its synthesis. The target molecule, Hydroxyzine D4 dihydrochloride, can be deconstructed into simpler, commercially available, or easily synthesizable precursors. The primary disconnections are made at the two carbon-nitrogen (C-N) bonds of the central piperazine (B1678402) ring, as this is a common and effective strategy for N-alkylpiperazine derivatives. nih.gov

The key retrosynthetic steps are as follows:

Salt Formation: The final dihydrochloride salt is retrosynthetically disconnected to the free base form of Hydroxyzine D4.

C-N Bond Disconnection (Side Chain): The bond between the piperazine nitrogen and the 2-(2-hydroxyethoxy)ethyl side chain is cleaved. This leads to two key fragments: a deuterated N-(4-chlorobenzhydryl)piperazine intermediate and a suitable electrophile representing the side chain, such as 2-(2-chloroethoxy)ethanol.

C-N Bond Disconnection (Benzhydryl Group): The second C-N bond, between the other piperazine nitrogen and the (4-chlorophenyl)(phenyl)methyl (benzhydryl) group, is disconnected. This yields a deuterated piperazine precursor and 4-chlorobenzhydryl chloride.

This analysis identifies a deuterated piperazine derivative as the core component for introducing the isotopic labels, along with two distinct alkylating agents for constructing the final molecule.

Detailed Synthetic Pathways for Incorporating Deuterium (B1214612) Atoms

The forward synthesis, guided by the retrosynthetic analysis, involves the sequential alkylation of a deuterated piperazine core. The efficiency and precision of this pathway are paramount to achieving high isotopic enrichment in the final product.

The most efficient strategy for synthesizing deuterated hydroxyzine is to use a pre-labeled building block. nih.gov This approach ensures precise control over the location and number of deuterium atoms, thereby guaranteeing high regioselectivity and isotopic purity. For the synthesis of a heavily labeled analog like hydroxyzine-d8, commercially available piperazine-d8 is the ideal starting material. nih.gov

For Hydroxyzine D4, the synthesis would similarly rely on a piperazine-d4 precursor. The specific isotopologue of piperazine-d4 chosen would determine the final position of the deuterium atoms on the central ring of the hydroxyzine molecule. Using a pre-deuterated precursor avoids the often harsh conditions required for direct hydrogen-deuterium exchange on a complex molecule, which can lead to low efficiency and non-specific labeling. nih.gov

The synthesis of deuterated hydroxyzine is typically accomplished in a two-step sequence starting from the deuterated piperazine precursor. nih.gov

Step 1: Mono-N-alkylation with 4-chlorobenzhydryl chloride

In the first step, the deuterated piperazine is reacted with one equivalent of 4-chlorobenzhydryl chloride. This reaction forms the first C-N bond, yielding the intermediate 1-(4-chlorobenzhydryl)piperazine-d4. Careful control of stoichiometry is required to minimize the formation of the dialkylated byproduct.

Step 2: Second N-alkylation with 2-(2-chloroethoxy)ethanol

The deuterated mono-substituted piperazine intermediate is then alkylated with 2-(2-chloroethoxy)ethanol to introduce the hydroxyethoxyethyl side chain. This reaction completes the carbon skeleton of the hydroxyzine molecule. The resulting deuterated hydroxyzine free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Table 1: General Reaction Sequence for Hydroxyzine-d4 Dihydrochloride

StepReactantsProductReaction Type
1Piperazine-d4 + 4-chlorobenzhydryl chloride1-(4-chlorobenzhydryl)piperazine-d4Nucleophilic Substitution (Mono-N-alkylation)
21-(4-chlorobenzhydryl)piperazine-d4 + 2-(2-chloroethoxy)ethanolHydroxyzine-d4 (free base)Nucleophilic Substitution (N-alkylation)
3Hydroxyzine-d4 (free base) + Hydrochloric Acid (HCl)This compoundAcid-Base Reaction (Salt Formation)

As previously mentioned, the use of pre-labeled precursors is the primary strategy for ensuring optimal deuteration efficiency and absolute regioselectivity. This method locks the deuterium atoms into a specific, non-exchangeable position on the carbon skeleton.

Alternative methods, such as direct hydrogen-isotope exchange on the final hydroxyzine molecule, are generally avoided. These methods often require catalysts and conditions that can be incompatible with the functional groups present in the molecule. Furthermore, they can suffer from issues like incomplete exchange or scrambling of the deuterium labels, leading to a mixture of isotopologues and reduced isotopic enrichment. nih.gov The potential for H/D exchange with protic solvents or reagents during the synthesis must also be considered, as this can erode the isotopic purity of the final product. nih.gov

Purification Techniques for Deuterated Hydroxyzine Dihydrochloride

Achieving high chemical and isotopic purity is essential for the intended use of this compound as an internal standard. A multi-step purification protocol is typically employed, combining extraction, chromatography, and crystallization.

Extraction: Following the synthesis, the reaction mixture is typically worked up using liquid-liquid extraction to remove inorganic salts and other highly polar or non-polar impurities.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired product from structurally similar impurities, including any remaining starting materials, byproducts, or under-deuterated species. nih.govresearchgate.net A stability-indicating HPLC method for non-deuterated hydroxyzine has been developed using a C18 column with a gradient elution of acetonitrile (B52724) and water containing trifluoroacetic acid, which is also suitable for the purification of its deuterated analog. researchgate.net

Crystallization/Precipitation: The final step involves the conversion of the purified hydroxyzine-d4 free base into its dihydrochloride salt. This is typically achieved by dissolving the base in a suitable solvent and treating it with a solution of hydrochloric acid. The resulting salt often precipitates out of the solution or can be crystallized by cooling or adding a non-solvent. This step serves as a final purification measure, as the crystalline salt will have a well-defined structure and composition, excluding many impurities. nihs.go.jp

Table 2: Example HPLC Conditions for Hydroxyzine Purification

ParameterCondition
Column C18 (e.g., 150 x 3.9 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.05% Trifluoroacetic acid in Acetonitrile
Flow Rate ~0.7 mL/min
Detection Wavelength 230 nm
Column Temperature 30°C

This table is based on a published method for non-deuterated hydroxyzine and is representative of typical conditions. researchgate.net

Characterization of Isotopic Purity and Enrichment

After purification, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this purpose. rsc.org

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a primary tool for determining isotopic enrichment. nih.govresearchgate.net It can resolve the different isotopologues (D0, D1, D2, D3, D4, etc.) based on their precise mass-to-charge ratios. The isotopic purity is calculated by comparing the relative abundance of the ion corresponding to the desired D4 isotopologue to the sum of the abundances of all detected isotopologues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and, crucially, to verify the location of the deuterium atoms. In a ¹H NMR spectrum, the absence of signals at specific chemical shifts where protons would normally appear confirms the site of deuteration. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei. This analysis ensures the structural integrity of the molecule and confirms the regioselectivity of the labeling process. rsc.org

Table 3: Illustrative HRMS Data for Isotopic Enrichment Calculation of Hydroxyzine-D4

IsotopologueDescriptionTheoretical m/z [M+H]⁺Observed Relative Abundance (%)
D0Unlabeled Hydroxyzine375.18370.1
D1Hydroxyzine-d1376.18990.2
D2Hydroxyzine-d2377.19620.5
D3Hydroxyzine-d3378.20251.2
D4Desired Product379.208798.0

Isotopic Enrichment (%) = (Abundance of D4 / Sum of Abundances of all Isotopologues) x 100 In this example: (98.0 / (0.1 + 0.2 + 0.5 + 1.2 + 98.0)) x 100 ≈ 98.0%

Mass Spectrometry (MS) for Deuterium Incorporation Confirmation

Mass spectrometry is a fundamental analytical technique used to confirm the successful incorporation of deuterium atoms into the hydroxyzine molecule by measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments. hwb.gov.in The addition of each deuterium atom in place of a protium (¹H) atom increases the molecular weight of the compound by approximately 1.006 Da. Consequently, Hydroxyzine D4, with four deuterium atoms, will exhibit a molecular weight that is approximately 4 Da higher than its non-deuterated counterpart.

Electron ionization (EI) mass spectrometry of unlabeled hydroxyzine shows a molecular ion peak at m/z 374. researchgate.net The deuterated analog, Hydroxyzine D4, is expected to show a corresponding molecular ion peak at approximately m/z 378, confirming the incorporation of four deuterium atoms. alentris.org High-resolution mass spectrometry (HRMS) can further verify the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation patterns of the molecule. While the fragmentation pathways are generally similar for the deuterated and non-deuterated compounds, the resulting fragment ions containing the deuterium labels will also exhibit a corresponding mass shift. nih.gov This provides additional evidence for the location of the isotopic label within the molecule. However, it has been noted that deuteration can sometimes necessitate higher fragmentation energy to achieve similar fragmentation patterns as the un-deuterated molecule. nih.gov

Table 1: Comparison of Molecular Weights for Hydroxyzine and Hydroxyzine D4 This is an interactive data table. You can sort and filter the data.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Mass Shift (Da)
Hydroxyzine C₂₁H₂₇ClN₂O₂ 374.9 0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

While mass spectrometry confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining their precise location within the molecular structure. hwb.gov.in The most common technique for this purpose is proton (¹H) NMR spectroscopy.

Since deuterium (²H) has a different gyromagnetic ratio and resonates at a different frequency from protium (¹H), deuterium atoms are "silent" in a standard ¹H NMR spectrum. libretexts.orgwikipedia.org Therefore, the position of deuterium incorporation can be deduced by the disappearance of specific proton signals in the ¹H NMR spectrum of the deuterated compound when compared to the spectrum of its non-deuterated analog. wikipedia.org

The chemical name 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)(D4)ethan-1-ol indicates that the deuterium atoms replace the four protons on the terminal ethoxyethanol moiety. alentris.org In the ¹H NMR spectrum of unlabeled hydroxyzine, the protons of the -O-CH₂-CH₂-O- group exhibit characteristic signals. For Hydroxyzine D4, the signals corresponding to the -O-CD₂-CD₂-O- group would be absent or significantly diminished in the ¹H NMR spectrum.

In addition to ¹H NMR, deuterium (²H) NMR spectroscopy can be used as a direct method to observe the deuterium nuclei. A ²H NMR spectrum would show peaks corresponding to the chemical shifts of the incorporated deuterium atoms, providing direct evidence of their presence and chemical environment. wikipedia.org

Table 2: Expected ¹H NMR Signal Changes for Hydroxyzine D4 This is an interactive data table. You can sort and filter the data.

Molecular Fragment (Position) Expected ¹H NMR Signal in Hydroxyzine Expected ¹H NMR Signal in Hydroxyzine D4 Rationale for Change
-O-CH₂ -CH₂-OH Present Absent Protons replaced by deuterium atoms
-O-CH₂-CH₂ -OH Present Absent Protons replaced by deuterium atoms
Piperazine ring protons Present Present No deuterium labeling on this moiety
Benzhydryl proton Present Present No deuterium labeling on this moiety

Advanced Analytical Methodologies for Characterization and Quantification of Hydroxyzine D4 Dihydrochloride

Chromatographic Techniques for Separation and Analysis

The accurate characterization and quantification of Hydroxyzine (B1673990) D4 dihydrochloride (B599025), a deuterated isotopologue of hydroxyzine dihydrochloride, rely on advanced analytical methodologies. Chromatographic techniques are fundamental in this regard, providing the necessary separation and specificity to distinguish the analyte from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are pivotal for its analysis. These methods are often developed for hydroxyzine and its metabolites, with the deuterated form, Hydroxyzine D4, serving as an ideal internal standard for quantitative mass spectrometry-based assays due to its similar chemical and physical properties but different mass. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of pharmaceutical compounds like Hydroxyzine D4 dihydrochloride. The development of a robust and reliable HPLC method requires a systematic approach to optimizing various parameters to achieve the desired separation and sensitivity. Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. tandfonline.comidealpublication.in

A typical HPLC method involves separating the analyte on a stationary phase, eluting it with a mobile phase, and detecting it with a suitable detector. For this compound, as with its non-deuterated counterpart, reverse-phase HPLC (RP-HPLC) is a commonly employed mode. tandfonline.com Validation studies have demonstrated excellent linearity over specific concentration ranges with high correlation coefficients (r > 0.999). tandfonline.com Accuracy is often confirmed through recovery studies, with results typically falling within 97-102%. tandfonline.com

The choice of the stationary phase is critical for achieving effective separation. The selection depends on the physicochemical properties of the analyte, such as polarity and ionization state.

C18 (Octadecyl Silane) Columns: C18 columns are the most common choice for the analysis of hydroxyzine and its isotopologues due to their hydrophobic nature, which provides good retention for moderately non-polar compounds. oipub.comresearchgate.net The separation mechanism is based on partitioning between the non-polar stationary phase and a more polar mobile phase. researchgate.net Several validated methods utilize C18 columns of varying dimensions (e.g., 250 × 4.6 mm, 150 x 3.9 mm) and particle sizes (e.g., 5 μm) to achieve separation. tandfonline.comoipub.comresearchgate.net An Acquity BEH C18 column has been used for isocratic separation in UPLC-MS/MS methods. nih.gov

Mixed-Mode Stationary Phases: For more complex separations involving analytes with a wide range of polarities or ionizable compounds, mixed-mode columns offer a significant advantage. thermofisher.com These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. thermofisher.com For instance, a Primesep SB mixed-mode column, which has both hydrophobic and strong basic ion-pairing groups, can be used to retain and analyze hydroxyzine. sielc.com Similarly, stationary phases combining C18 with weak anion-exchange (WAX) or strong cation-exchange (SCX) functionalities can provide unique selectivity and improved retention for ionic or highly polar analytes without the need for ion-pairing reagents in the mobile phase. thermofisher.comresearchgate.netnih.gov

Optimizing the mobile phase composition is crucial for controlling the retention and resolution of the analyte. This involves adjusting the type and proportion of organic modifiers and the pH and concentration of buffer systems.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers in reversed-phase chromatography for hydroxyzine analysis. tandfonline.comresearchgate.net The ratio of the organic modifier to the aqueous buffer is adjusted to control the elution strength and, consequently, the retention time of the analyte. tandfonline.com For example, a mobile phase consisting of acetonitrile, methanol, and a buffer in a 500:200:300 ratio has been successfully used. tandfonline.com

Buffer Systems: Buffers are essential for controlling the pH of the mobile phase, which in turn affects the ionization state and retention of ionizable compounds like hydroxyzine. Common buffer systems include potassium dihydrogen phosphate (B84403), ammonium (B1175870) carbonate, and acids like trifluoroacetic acid, sulfuric acid, or phosphoric acid. tandfonline.comoipub.comresearchgate.netsielc.comsielc.com A mobile phase of 0.1% formic acid in water mixed with acetonitrile is common for LC-MS applications. nih.gov The pH can be adjusted to optimize peak shape and retention. researchgate.net For instance, an isocratic method might use a 1:1 (v/v) mixture of 0.5 mol/L potassium dihydrogen phosphate buffer and acetonitrile. researchgate.net

Following separation, the analyte must be detected and quantified. For HPLC analysis of this compound, Ultraviolet (UV) detection is a common and robust method.

UV and Diode-Array Detection (DAD): Hydroxyzine exhibits UV absorbance, allowing for its detection at specific wavelengths. thermofisher.com The detection wavelength is typically set at or near the compound's maximum absorbance to ensure high sensitivity. Commonly reported wavelengths for the analysis of hydroxyzine include 230 nm, 232 nm, and 235 nm. tandfonline.comoipub.comresearchgate.net A Diode-Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can be used to confirm peak purity and identity. oup.com For example, an enantioselective method used DAD detection at 254 nm. oup.com

Interactive Table: HPLC Method Parameters for Hydroxyzine Analysis

Parameter Example 1 Example 2 Example 3
Stationary Phase Hibar μBondapak C18 tandfonline.com C18 (250 × 4.6 mm, 5 μm) researchgate.net Primesep SB (mixed-mode) sielc.com
Mobile Phase Acetonitrile:Methanol:Buffer (500:200:300) tandfonline.com 0.5 M KH2PO4 buffer:Acetonitrile (1:1, v/v) researchgate.net Water, Acetonitrile, Sulfuric acid sielc.com
Flow Rate 1.0 mL/min tandfonline.com 2.0 mL/min researchgate.net Not Specified

| Detection | UV at 235 nm tandfonline.com | UV at 232 nm researchgate.net | UV at 232 nm sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the sensitive and specific detection of MS. mdpi.com It is well-suited for the analysis of volatile compounds or those that can be made volatile through derivatization.

For the analysis of hydroxyzine, GC-MS methods have been developed for identification and quantification in biological fluids. nih.gov In these assays, this compound would serve as an excellent internal standard. The analysis can sometimes be performed directly after a simple alkaline extraction without the need for derivatization. nih.gov One such method used an n-heptane:isoamyl alcohol (98.5:1.5, v/v) extraction, achieving a lower limit of detectability of 0.8 ng/mL in plasma. nih.gov

In other cases, derivatization is necessary to improve the volatility and thermal stability of the analyte. A validated GC-MS method for hydroxyzine and its primary metabolite, cetirizine (B192768), involved derivatization with a mixture of acetic anhydride (B1165640) and n-propanol following a solid-phase extraction step. researchgate.net This method demonstrated good linearity and recoveries exceeding 87%. researchgate.net The mass spectrometer provides high specificity, allowing for the confirmation of the analyte's identity based on its mass spectrum. mdpi.comresearchgate.net

Interactive Table: GC-MS Method Parameters for Hydroxyzine Analysis

Parameter Example 1 nih.gov Example 2 researchgate.net
Extraction Alkaline extraction in n-heptane:isoamyl alcohol Solid-Phase Extraction (Bond Elut LRC Certify II)
Derivatization None required Acetic anhydride:n-propanol (1:1, v/v)
Detection Nitrogen-Phosphorus Detector (NPD) and MS for confirmation Mass Spectrometry (MS)
Internal Standard Acepromazine Not specified (method for multiple antihistamines)

| Limit of Detection | 0.8 ng/mL (in plasma) | 1.50 ng/mL (in whole blood) |

Capillary Electrophoresis (CE) and Electroanalytical Methods

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, requiring minimal sample and reagent volumes. Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully applied to the enantiomeric separation of hydroxyzine. nih.gov Since hydroxyzine possesses a chiral center, separating its enantiomers can be important for pharmacokinetic studies. oup.com

A CZE method was developed using a glycine (B1666218) buffer (0.6 mol L⁻¹, pH 3.00) with sulfated β-cyclodextrin as a chiral selector. nih.gov This method achieved rapid separation of the enantiomers in under 5 minutes. nih.gov The lower limit of quantification for an individual enantiomer was 10 µmol L⁻¹. nih.gov

In addition to electrophoretic techniques, various other analytical methods have been reported for hydroxyzine dihydrochloride, including electroanalytical methods like voltammetry and potentiometry. sphinxsai.com Titrimetric methods, based on non-aqueous titration in glacial acetic acid with perchloric acid as the titrant, have been developed for the determination of hydroxyzine dihydrochloride in bulk drug and pharmaceutical formulations. sphinxsai.comresearchgate.net These methods are cost-effective and can be used in laboratories where more sophisticated instrumentation is unavailable. sphinxsai.com

Mass Spectrometry-Based Quantification and Structural Confirmation

Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis and structural verification of this compound. Its high sensitivity and specificity are indispensable for distinguishing the deuterated standard from its non-deuterated counterpart and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of hydroxyzine and its metabolites in various matrices. nih.govnih.gov The chromatographic separation provided by LC resolves the analyte of interest from matrix components, while the mass spectrometer offers highly selective and sensitive detection. This combination is particularly crucial in bioanalytical and forensic applications where target analytes are often present at very low concentrations. nih.gov The use of a deuterated internal standard like this compound is standard practice in these quantitative methods to correct for matrix effects and variations in sample preparation and instrument response.

Multiple Reaction Monitoring (MRM) is a highly specific scan mode used in tandem mass spectrometry for quantification. In an MRM experiment, a specific precursor ion (parent ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (daughter ion) is monitored in the third quadrupole. This process creates a highly specific "transition" that significantly reduces chemical noise and enhances sensitivity.

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than that of unlabeled hydroxyzine, reflecting the incorporation of four deuterium (B1214612) atoms. The fragmentation pattern, however, depends on which part of the molecule retains the deuterium labels after collision-induced dissociation. A common fragmentation of hydroxyzine involves the cleavage that yields a diphenylmethyl-piperazine fragment (m/z 201). researchgate.net Since the deuterium atoms in Hydroxyzine D4 are located on the ethoxyethanol side chain, this primary fragment ion remains unchanged. This allows for the establishment of a unique MRM transition for the deuterated standard, distinct from the non-deuterated analyte.

Below is a data table outlining the typical MRM transitions for hydroxyzine and the expected corresponding transitions for Hydroxyzine D4.

CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion m/zNotes
Hydroxyzine375.2201.1Represents the non-deuterated molecule. The product ion corresponds to the [C₁₃H₁₃N₂]⁺ fragment.
Hydroxyzine D4379.2201.1The precursor ion mass is increased by 4 Da due to deuterium labeling. The primary product ion is identical as fragmentation cleaves the deuterated side chain.
Hydroxyzine D4379.2147.1A secondary transition where the product ion retains the deuterated ethoxyethanol-piperazine fragment.

Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of compounds like hydroxyzine. researchgate.net ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov For Hydroxyzine D4, analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

The ESI process is highly efficient for polar molecules containing basic nitrogen atoms, such as the piperazine (B1678402) ring in hydroxyzine, which readily accept a proton. The stability of the resulting ion is crucial for sensitive detection. The incorporation of deuterium atoms does not fundamentally alter the ionization efficiency of the molecule, allowing Hydroxyzine D4 to serve as an ideal internal standard, as it co-elutes with and exhibits nearly identical ionization behavior to the non-deuterated analyte. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is invaluable for the definitive structural confirmation of this compound and for the identification of potential impurities.

By measuring the exact mass of the molecule, HRMS can confirm its elemental composition, verifying the successful incorporation of four deuterium atoms and distinguishing it from any co-eluting isobaric impurities. For example, the monoisotopic mass of the protonated non-deuterated hydroxyzine ([C₂₁H₂₈ClN₂O₂]⁺) is 375.1834 m/z, whereas the protonated Hydroxyzine D4 ([C₂₁H₂₄D₄ClN₂O₂]⁺) would have an expected exact mass of 379.2086 m/z. HRMS can easily resolve this mass difference.

Furthermore, HRMS is a powerful tool for impurity profiling. During the synthesis of isotopically labeled standards, impurities such as molecules with incomplete deuteration (D1, D2, D3) or residual non-deuterated starting material can arise. HRMS can detect and identify these species based on their precise mass, ensuring the isotopic purity of the standard. oipub.com

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous structural elucidation of this compound, providing detailed information about the molecular framework and confirming the precise location of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²D) for Structural Elucidation and Isotopic Analysis

NMR spectroscopy is the definitive method for confirming the structure and isotopic labeling pattern of this compound. A combination of ¹H, ¹³C, and ²D NMR experiments provides a complete picture of the molecule.

In the ¹H NMR spectrum of Hydroxyzine D4, the most significant feature would be the absence or dramatic reduction of signals corresponding to the protons on the ethoxy portion of the side chain where deuteration has occurred. Based on the known spectrum of hydroxyzine, this would affect the signals of the four protons in the -O-CH₂-CH₂-O- moiety. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to deuterium atoms will exhibit characteristic changes. The signals for these carbons will appear as multiplets (typically a 1:1:1 triplet for a -CD₂- group) due to one-bond carbon-deuterium coupling. Furthermore, an isotopic shift may cause these signals to appear at a slightly different chemical shift compared to the non-deuterated analog.

Finally, ²D (Deuterium) NMR offers direct evidence of the isotopic labeling. A ²D NMR spectrum would show signals only for the deuterium atoms, and their chemical shifts would directly confirm their position on the ethoxyethyl group, providing conclusive proof of the labeling site.

The following table summarizes the expected key NMR characteristics for this compound.

NMR TechniqueExpected Observation for this compoundPurpose
¹H NMRAbsence or significant attenuation of proton signals corresponding to the -O-CH₂-CH₂-O- group. Other signals (aromatic, piperazine) remain largely unchanged.Confirms the site of deuteration by observing the disappearance of specific proton signals.
¹³C NMRAppearance of multiplets (e.g., triplets) for the carbon signals of the deuterated -O-CD₂-CD₂-O- group due to C-D coupling. Potential for slight isotopic shifts.Confirms the location of deuterium labels and provides information on the carbon skeleton.
²D NMRSignals appear at chemical shifts corresponding to the positions of the deuterium atoms on the ethoxyethyl chain.Directly detects the deuterium nuclei, providing unambiguous confirmation of isotopic labeling and location.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely accessible technique for the quantification of compounds that possess chromophores, moieties that absorb light in the UV-Vis spectrum. Hydroxyzine contains aromatic rings (a chlorophenyl and a phenyl group) which are strong chromophores, making it well-suited for UV-Vis analysis. The deuterium substitution in this compound does not alter the electronic structure of the chromophores, thus its UV-Vis spectral characteristics are virtually identical to the non-deuterated parent compound.

Detailed research on Hydroxyzine dihydrochloride shows a maximum absorbance (λmax) consistently around 230 nm to 235 nm in various solvents, including water, methanol, and buffer solutions. wjpps.comresearchgate.netwjpls.org This specific wavelength is utilized for quantitative analysis due to its high molar absorptivity, providing excellent sensitivity. The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which demonstrates linearity over specific concentration ranges. wjpls.orgresearchgate.net For instance, linearity has been established in ranges from 1-9 µg/mL to 12.5-200 ppm, consistently yielding high correlation coefficients (r²) greater than 0.999. wjpps.comwjpls.orgresearchgate.net This high degree of linearity confirms the method's suitability for accurate quantification.

UV-Vis Spectrophotometric Parameters for Hydroxyzine Quantification
ParameterValueSolvent/ConditionsSource
λmax~230 nmWater wjpls.org
λmax235 nmMethanol:Buffer (50:50) wjpps.com
Linearity Range1–9 µg/mLMethanol:Buffer (50:50) wjpps.com
Linearity Range2–20 µg/mLMethanol nih.gov
Correlation Coefficient (r²)> 0.999Various wjpps.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of molecules by identifying their functional groups. The IR spectrum of this compound, much like its parent compound, reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net Analysis of the spectrum allows for the confirmation of key structural features.

The molecular structure of Hydroxyzine contains several functional groups that give rise to distinct peaks in the IR spectrum. nih.gov These include the O-H group from the alcohol, C-H bonds in the aromatic rings and aliphatic chains, the C-O ether linkage, C-N bonds within the piperazine ring, and the C-Cl bond on the phenyl ring. The broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the terminal alcohol group. ponder.ing Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹ regions, respectively. ponder.ing The presence of the C-O ether bond is confirmed by a strong absorption band in the 1050-1150 cm⁻¹ range.

For this compound specifically, the four deuterium atoms are substituted on the ethylamine (B1201723) portion of the piperazine ring. This isotopic substitution would lead to a noticeable shift of the C-D stretching and bending vibrations to lower wavenumbers compared to the corresponding C-H vibrations, a key feature for confirming deuteration without altering the analysis of other primary functional groups.

Characteristic Infrared Absorption Bands for Hydroxyzine Functional Groups
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Source
Alcohol (O-H)Stretching3200 - 3600 (broad) ponder.ing
Aromatic (C-H)Stretching3000 - 3100 ponder.ing
Alkane (C-H)Stretching2850 - 2970 ponder.ing
Aromatic (C=C)In-ring Stretching1400 - 1600 ponder.ing
Ether (C-O)Stretching1050 - 1150 ponder.ing

Application of this compound as an Internal Standard in Bioanalytical Assays

The primary and most critical application of this compound is its use as an internal standard (IS) in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). ekt.grekb.eg An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. A stable isotope-labeled (SIL) compound like Hydroxyzine-d4 is considered the "gold standard" for an IS in mass spectrometry. ekt.gr It co-elutes with the non-labeled analyte during chromatography, meaning it experiences nearly identical conditions during sample preparation, extraction, and ionization. ekt.gr However, it is easily distinguished by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

Method Development and Validation for Quantification in Biological Matrices (e.g., cell lysates, animal tissues/fluids for research)

The development and validation of a bioanalytical method are crucial for ensuring that the quantification of an analyte in a complex biological matrix is reliable and reproducible. When using this compound as an internal standard for the quantification of Hydroxyzine, the method validation process follows stringent international guidelines.

The process involves several key stages:

Sample Preparation: This involves extracting the analyte and the internal standard from the biological matrix (e.g., plasma, tissue homogenate). Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are optimized to maximize recovery and minimize interference.

Chromatographic Separation: An HPLC or UHPLC method is developed to separate Hydroxyzine from other endogenous components of the matrix. The goal is to achieve a sharp, symmetrical peak for the analyte and the internal standard, free from interfering peaks at the same retention time.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are identified for both Hydroxyzine and Hydroxyzine-d4, ensuring high selectivity and sensitivity.

Method Validation: The method is rigorously validated by assessing parameters such as selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term). ekt.gr A study involving the quantification of antihistamines in biological fluids successfully used hydroxyzine-d4 as an internal standard, performing validation according to international guidelines. ekt.grekb.eg

Key Parameters in Bioanalytical Method Validation
Validation ParameterDescription
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity Demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range.
Accuracy & Precision Accuracy measures the closeness of the mean test results to the true value. Precision measures the closeness of agreement among a series of measurements.
Recovery The efficiency of the extraction process, measured by comparing the analyte response from an extracted sample to that of a non-extracted standard.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components, which can cause ion suppression or enhancement.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Advantages of Deuterated Standards in Addressing Matrix Effects and Enhancing Analytical Robustness

Matrix effects are a significant challenge in bioanalysis, especially with LC-MS/MS. Endogenous components in biological samples (e.g., salts, lipids, proteins) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This can severely compromise the accuracy and reproducibility of the results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these issues. Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly during all stages of the analysis. Any signal suppression or enhancement that affects the analyte will affect the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. This leads to a significant improvement in the method's robustness, precision, and accuracy, making the analytical results more reliable. ekt.gr

Traceability and Certified Reference Material Status

In analytical chemistry, traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations. Using a Certified Reference Material (CRM) is fundamental to establishing this traceability. A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comthomassci.com

While Hydroxyzine Dihydrochloride is available as a Pharmaceutical Secondary Standard and a CRM, produced in accordance with ISO 17034 and ISO/IEC 17025, information on this compound's specific CRM status is less common. sigmaaldrich.comthomassci.com However, isotopically labeled compounds like Hydroxyzine-13C6 diHCl are available as Certified Reference Materials. cerilliant.com The use of such a certified standard ensures that the measurements made are accurate and comparable across different laboratories and over time. It provides confidence that the stock solutions used for calibration and quality control are of a known, verified concentration, which is the foundation of any quantitative analysis.

Fundamental Pharmacological and Biochemical Investigations

Molecular Mechanisms of Action: Receptor Binding and Inverse Agonism

Hydroxyzine (B1673990) D4 dihydrochloride's primary mechanism of action is as a potent inverse agonist at the histamine (B1213489) H1 receptor. wikipedia.orgdrugbank.compsychdb.com Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity even in the absence of histamine. drugbank.com This action is responsible for its antihistaminic effects. wikipedia.orgdrugbank.com In addition to its high affinity for the H1 receptor, it also interacts with other neurotransmitter receptors, which contributes to its broader pharmacological profile. wikipedia.orgpsychdb.com

Quantitative Ligand Binding Studies (e.g., H1 Histamine Receptor)

The affinity of Hydroxyzine D4 dihydrochloride (B599025) for the histamine H1 receptor has been quantified through various in vitro binding studies.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand (a molecule that binds to the receptor) is incubated with a preparation of the target receptor. The ability of the test compound, in this case, hydroxyzine, to displace the radioligand is measured. The results are often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or a Ki value (the inhibition constant), which reflects the binding affinity of the compound. For the human histamine H1 receptor, hydroxyzine demonstrates high affinity, with reported IC50 values of 10 nM when using [3H]pyrilamine as the radioligand and 19 nM with [3H]desloratadine. selleckchem.com

Competitive binding studies have further elucidated the interaction of hydroxyzine with the H1 receptor. These experiments involve assessing the ability of hydroxyzine to compete with histamine and other H1 receptor ligands for the same binding site on the receptor. reallifepharmacology.com The potent competition with known H1 agonists and antagonists confirms its direct interaction with this receptor, underpinning its antihistaminic effects. reallifepharmacology.com

Exploration of Other Receptor Interactions (e.g., Serotonin (B10506) 5-HT2A, Dopamine (B1211576) D2, α1-Adrenergic)

Beyond its primary action on histamine H1 receptors, Hydroxyzine D4 dihydrochloride also exhibits antagonist activity at several other key neurotransmitter receptors, although with lower affinity. wikipedia.orgpsychdb.com These secondary interactions are believed to contribute to some of its other therapeutic effects. wikipedia.org

Binding affinity studies have quantified these interactions, revealing a multi-receptor binding profile. The table below summarizes the binding affinities (Ki values) of hydroxyzine for these secondary receptor targets. A lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki) in nM
Serotonin 5-HT2A50
Dopamine D2378
α1-AdrenergicData not available in provided search results

Enzyme Interaction and Inhibition Studies

The metabolism and potential for drug-drug interactions of this compound are determined by its interactions with various enzymes, particularly the cytochrome P450 (CYP) system.

Cytochrome P450 Enzyme Profiling (e.g., CYP3A4, CYP3A5, CYP2D6)

In vitro studies have identified the specific CYP enzymes involved in the metabolism of hydroxyzine and its potential to inhibit these enzymes. Hydroxyzine is primarily metabolized by CYP3A4 and CYP3A5. youtube.comnih.gov It also demonstrates inhibitory activity towards CYP2D6.

The following table summarizes the key interactions of hydroxyzine with these cytochrome P450 enzymes.

EnzymeInteraction TypeInhibition Constant (Ki)
CYP3A4SubstrateNot applicable
CYP3A5SubstrateNot applicable
CYP2D6Inhibitor (Mixed)~4-6 µM

Influence of Deuteration on Enzyme-Substrate Kinetics (Kinetic Isotope Effects)

The introduction of deuterium (B1214612) into a drug molecule can significantly alter its metabolic fate, a phenomenon largely attributable to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this increased bond strength can lead to a slower rate of bond cleavage during enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism. nih.govwikipedia.org

When the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, replacing hydrogen with deuterium can substantially slow down the reaction. nih.gov This is known as a primary kinetic isotope effect. The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction with a C-D bond. wikipedia.org This principle is a cornerstone of the development of "deuterated drugs," where the aim is to improve pharmacokinetic properties, such as increasing half-life and reducing the formation of potentially toxic metabolites. nih.gov

The theoretical impact of deuteration on the enzyme kinetics of hydroxyzine metabolism can be illustrated in the following table, which presents a hypothetical comparison based on established KIE principles.

Kinetic ParameterHydroxyzine (Non-deuterated)This compound (Predicted)Rationale for Predicted Change
Rate of Metabolism (Vmax) HigherLowerThe stronger C-D bond is expected to be cleaved more slowly by metabolic enzymes (e.g., CYP3A4/5), leading to a decreased maximum reaction velocity.
Enzyme-Substrate Binding (Km) No significant change predictedNo significant change predictedDeuteration is not expected to significantly alter the initial binding affinity of the drug to the enzyme's active site.
Metabolic Clearance FasterSlowerA lower rate of metabolism would result in a reduced clearance of the drug from the body.
Half-life (t½) ShorterLongerSlower clearance would lead to a prolonged presence of the drug in the systemic circulation.

It is also noteworthy that deuteration can influence the binding affinity of ligands to their receptors. A study on histamine receptor ligands demonstrated that deuteration can alter the strength of hydrogen bonding, potentially affecting drug-receptor interactions. nih.govnih.gov This suggests that beyond metabolic effects, deuteration could also subtly modify the pharmacodynamic profile of hydroxyzine.

Cellular and Subcellular Mechanism Research (in vitro models)

The cellular and subcellular mechanisms of hydroxyzine have been investigated in various in vitro models, providing insights into its antihistaminic and other pharmacological effects. While these studies have primarily utilized the non-deuterated form of hydroxyzine, the findings are considered largely applicable to this compound, as the core molecular structure responsible for its pharmacological activity remains unchanged.

Modulation of Intracellular Signaling Pathways (e.g., G-protein coupled receptor signaling)

Hydroxyzine's primary mechanism of action is as an inverse agonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR). taylorandfrancis.com Upon binding to the H1 receptor, hydroxyzine stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and antagonizing the effects of histamine. This interaction inhibits the histamine-induced activation of Gq/11 proteins, which in turn prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences include the suppression of calcium mobilization and protein kinase C (PKC) activation, which are key events in the allergic and inflammatory response.

Beyond its action on the H1 receptor, hydroxyzine has been shown to modulate other signaling pathways. It exhibits weak antagonistic activity at serotonin 5-HT2, dopamine D2, and α1-adrenergic receptors. taylorandfrancis.com This multi-receptor profile contributes to its diverse pharmacological effects, including its anxiolytic and sedative properties. The concept of allosteric modulation of GPCRs, where ligands bind to sites distinct from the primary ligand binding site to alter receptor function, is an emerging area of pharmacology that may offer further insights into the nuanced actions of drugs like hydroxyzine. nih.gov

Impact on Cellular Processes (e.g., histamine release inhibition in mast cells)

A significant aspect of hydroxyzine's anti-allergic effect is its ability to inhibit the release of histamine and other inflammatory mediators from mast cells. uni.luuni.lu While its primary action is at the H1 receptor, evidence suggests that hydroxyzine can also directly stabilize mast cells. nih.gov

In vitro studies have demonstrated that hydroxyzine can inhibit the release of serotonin, a marker for mast cell degranulation, induced by various stimuli. One study investigating the effect of hydroxyzine on carbachol-induced serotonin release from rat bladder mast cells found a dose-dependent inhibition. nih.gov

The following table summarizes the inhibitory effect of hydroxyzine on carbachol-induced serotonin release from rat bladder mast cells in vitro, as reported in the study by Minogiannis et al. (1998). nih.gov

Concentration of HydroxyzinePercent Inhibition of Serotonin Release (Mean ± SEM)Statistical Significance (p-value)
10⁻⁶ M25%< 0.05
10⁻⁵ M34%< 0.05

These findings indicate that hydroxyzine, at micromolar concentrations, can significantly suppress mast cell activation and the subsequent release of inflammatory mediators. This action is believed to be independent of its H1 receptor antagonism and contributes to its efficacy in treating allergic conditions. nih.gov While this data is for the non-deuterated form, it provides a strong foundation for understanding the cellular effects of this compound. The influence of deuteration on these specific cellular processes has not been directly reported, but it is plausible that the altered pharmacokinetics of the D4 variant could lead to more sustained cellular effects in vivo.

Metabolic Fate and Pharmacokinetic Research in Non Clinical Systems

Identification and Characterization of Metabolites Using Deuterated Tracers

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in predicting a drug's behavior in vivo. nuvisan.com These studies measure the rate at which a compound is broken down by metabolic enzymes, providing key data on its half-life and potential for drug-drug interactions. nuvisan.com For Hydroxyzine (B1673990) D4 dihydrochloride (B599025), these assessments are typically conducted using various liver-derived systems.

Liver Microsomes: These subcellular fractions are rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for the initial metabolism of many drugs. wuxiapptec.com Incubating Hydroxyzine D4 dihydrochloride with liver microsomes helps determine the intrinsic clearance mediated by these enzymes. wuxiapptec.com

S9 Fractions: This fraction contains both microsomal and cytosolic components of liver cells, enabling the study of both Phase I and Phase II metabolic pathways. wuxiapptec.com

The general procedure involves incubating this compound with the selected test system and monitoring the decrease in the parent compound's concentration over time. springernature.com The resulting data are used to calculate key pharmacokinetic parameters.

Table 1: Common Parameters from In Vitro Metabolic Stability Assays

Parameter Description Significance
t½ (Half-life) The time required for the concentration of the compound to decrease by half. Indicates how long the drug will remain in the body.
CLint (Intrinsic Clearance) The inherent ability of the liver enzymes to metabolize a drug. nuvisan.com Used to predict hepatic clearance and potential for drug-drug interactions. nuvisan.com

| % Remaining | The percentage of the parent compound left at various time points. | Provides a direct measure of metabolic rate. |

Structural Elucidation of Metabolites via LC-MS/MS and NMR

Identifying the chemical structure of metabolites is essential for understanding a drug's complete metabolic profile. A combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed for this purpose. taylorandfrancis.comnih.gov

LC-MS/MS: This technique is highly sensitive and is used for the separation, detection, and identification of metabolites. taylorandfrancis.com In studies involving Hydroxyzine D4, the mass spectrometer can easily distinguish the deuterated metabolites from their non-deuterated counterparts due to the mass difference. The primary metabolite of hydroxyzine is cetirizine (B192768), formed through the oxidation of the terminal alcohol group to a carboxylic acid. wikipedia.orgdrugbank.comnih.gov Using LC-MS/MS, researchers can identify the corresponding deuterated cetirizine (Cetirizine-D4).

NMR: While MS/MS provides information on mass and fragmentation, NMR spectroscopy provides detailed information about the precise molecular structure. nih.gov It is a powerful tool for confirming the exact location of metabolic changes on the molecule, although it is less sensitive than mass spectrometry. nih.govosti.gov

Investigation of Metabolic Pathways and Rate-Limiting Steps

Understanding the specific enzymes and steps involved in metabolism is critical for predicting variability in patient response and identifying potential drug interactions.

Role of Specific Enzymes in Hydroxyzine D4 Metabolism

The metabolism of hydroxyzine is primarily hepatic. drugbank.com The conversion of the parent drug to its main active metabolite, cetirizine, is a key step. This biotransformation is carried out by alcohol dehydrogenase. drugsporphyria.net Additionally, cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 , are principally involved in other metabolic pathways of hydroxyzine, such as N-dealkylation. wikipedia.orgdrugbank.com Some research also suggests a role for CYP2D6 in its metabolism. researchgate.net In the context of Hydroxyzine D4, these same enzyme systems are expected to be responsible for its metabolism, with the deuteration serving as a tool to study the kinetics of these enzymatic reactions.

Impact of Deuterium (B1214612) Substitution on Metabolic Profile and Rates

The replacement of hydrogen with deuterium, a stable isotope, is a well-established strategy in pharmaceutical research to modulate a drug's metabolic properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect . juniperpublishers.com

For this compound, the deuterium atoms are placed on the ethylene (B1197577) glycol side chain. The primary metabolic pathway to cetirizine involves the oxidation of this part of the molecule. nih.gov Therefore, the deuterium substitution is expected to slow down the rate of formation of cetirizine. nih.govresearchgate.net This modification can:

Decrease the rate of metabolism: Leading to a longer half-life and increased exposure to the parent drug. nih.gov

Alter metabolite ratios: Potentially shifting metabolism towards other pathways if the primary pathway is slowed. juniperpublishers.comresearchgate.net

Reduce toxic metabolite formation: If a particular metabolic pathway leads to a toxic byproduct, slowing that pathway can improve the drug's safety profile. nih.gov

Table 2: Potential Effects of Deuterium Substitution on Hydroxyzine Metabolism

Pharmacokinetic Parameter Expected Impact Rationale
Rate of Cetirizine Formation Decreased Kinetic Isotope Effect on the C-D bond cleavage required for oxidation.
Hydroxyzine Half-Life (t½) Increased Slower metabolic clearance. juniperpublishers.com

Pharmacokinetic Profiling in Pre-clinical Animal Models for Research (focus on tracer utility)

Pre-clinical animal models, such as rats, dogs, and horses, are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug before human trials. researchgate.netnih.gov In these studies, this compound serves as an invaluable analytical tool.

Its primary utility is as an internal standard for quantitative analysis using LC-MS/MS. researchgate.net When analyzing biological samples (e.g., blood, plasma, urine), a known amount of Hydroxyzine D4 is added. Because it behaves almost identically to the non-deuterated hydroxyzine during sample extraction and chromatographic separation but is distinguishable by the mass spectrometer, it allows for highly accurate and precise quantification of the parent drug and its metabolites. nih.govnih.gov

Furthermore, deuterated compounds can be used as tracers in positron emission tomography (PET) studies to visualize and quantify the distribution of the drug and its binding to receptors in the brain and other tissues in living animals. researchgate.net This provides crucial information on the drug's mechanism of action and target engagement. Pharmacokinetic modeling of the data from these animal studies helps to simulate and predict the drug's behavior in humans. nih.govnih.gov

Absorption, Distribution, Excretion (ADE) Studies Using Deuterated Labeling

Deuterated labeling is a powerful technique in absorption, distribution, and excretion (ADE) studies. The use of a stable isotope-labeled compound like this compound allows for the precise tracking and quantification of the drug and its metabolites in biological matrices. This methodology is instrumental in elucidating the metabolic fate of a drug without the need for radiolabeling.

While specific ADE studies on this compound in animal models are not detailed in available literature, the general application of deuterated compounds in such research suggests a standard approach. In a typical non-clinical ADE study, a deuterated compound would be administered to an animal model, and subsequent analysis of plasma, urine, and feces would be conducted using mass spectrometry. This would allow for the determination of the rate and extent of absorption, the pattern of distribution into various tissues, and the routes and rates of excretion of the parent drug and its metabolites.

In studies of the non-deuterated form of hydroxyzine in rats, it has been observed that the primary route of excretion is through feces via biliary elimination, with less than 2% of the drug being excreted unchanged. wikipedia.org A similar pattern would be expected for this compound, although the rate of metabolism and excretion could be altered by the kinetic isotope effect.

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Hydroxyzine in Animal Models

Direct comparative pharmacokinetic studies in animal models between this compound and non-deuterated hydroxyzine are not readily found in the published literature. However, the known pharmacokinetics of hydroxyzine in various animal species can serve as a baseline for predicting the potential effects of deuteration.

Hydroxyzine is known to be rapidly metabolized to its active metabolite, cetirizine. nih.govavma.org This conversion is a key aspect of its pharmacokinetic profile. The deuteration in this compound is on the ethylene glycol chain. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism if the cleavage of this bond is a rate-determining step in the metabolic pathway. This phenomenon, known as the kinetic isotope effect, could potentially result in a longer half-life and increased exposure to the parent drug, hydroxyzine, and a delayed formation of cetirizine.

Pharmacokinetics of Non-Deuterated Hydroxyzine in Animal Models:

Dogs: In healthy dogs administered a 2 mg/kg dose of hydroxyzine, the oral bioavailability was found to be 72%. nih.gov The drug is rapidly converted to cetirizine, with the area-under-the-curve for cetirizine being eight to ten times higher than that of hydroxyzine after intravenous and oral dosing, respectively. nih.gov The terminal half-life of cetirizine following hydroxyzine administration is between 10 and 11 hours. nih.gov Another study in dogs reported a mean serum half-life of 2.4 hours for hydroxyzine after intramuscular administration. nih.gov

Rabbits: Following topical application of a 10 mg hydroxyzine formulation to rabbits, systemic absorption was observed. nih.gov The plasma concentrations of the active metabolite, cetirizine, were similar across different formulations, indicating in-vivo conversion. nih.gov

Rats: In Sprague Dawley rats, after a 2.0 mg/kg oral dose, hydroxyzine demonstrated a bioavailability of 38% and a terminal half-life of 5.1 hours. cy7-5-azide.com

The following table summarizes key pharmacokinetic parameters of non-deuterated hydroxyzine in various animal models:

Animal ModelRoute of AdministrationDoseBioavailability (%)T1/2 (hours)Key FindingsReference
DogOral2 mg/kg72~2.4 (Hydroxyzine)Rapid and extensive conversion to cetirizine. nih.govnih.gov
DogIntravenous2 mg/kgN/A10-11 (Cetirizine)Cetirizine exposure is significantly higher than hydroxyzine. nih.gov
RabbitTopical10 mgNot ReportedNot ReportedSystemic absorption and conversion to cetirizine. nih.gov
RatOral2.0 mg/kg385.1Good oral bioavailability. cy7-5-azide.com

A comparative study of this compound would be necessary to definitively determine how deuteration affects these parameters.

Chemical Stability and Degradation Pathways

Impact of Deuteration on Degradation Kinetics and Mechanisms

The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the physicochemical properties of a molecule, including its susceptibility to chemical degradation. This phenomenon, known as the kinetic isotope effect (KIE), is particularly relevant in the context of drug stability. In Hydroxyzine D4 dihydrochloride, the four deuterium atoms are typically located on the ethylene (B1197577) glycol chain, a site that can be susceptible to certain degradation reactions.

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational modes. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This can lead to enhanced stability of the deuterated compound compared to its non-deuterated counterpart.

Theoretical Impact on Hydroxyzine Degradation Pathways:

Oxidative Degradation: Oxidation is a common degradation pathway for many pharmaceuticals, and for hydroxyzine, it can lead to the formation of products such as hydroxyzine N-oxide. If the oxidation process involves the abstraction of a hydrogen atom from the deuterated ethylene glycol chain in a rate-limiting step, the stronger C-D bond would be expected to slow down the rate of this degradation pathway. This could result in a lower propensity for the formation of oxidative degradants over time.

Thermal Degradation: The mechanisms of thermal degradation can be complex, often involving radical chain reactions or concerted molecular rearrangements. If the initiation or propagation steps of these thermal degradation pathways involve the cleavage of a C-H bond on the ethylene glycol moiety, the substitution with deuterium would likely impart greater thermal stability to this compound.

Photodegradation: Photodegradation is initiated by the absorption of light, which can lead to the formation of excited states that are more reactive. While hydroxyzine is reported to be sensitive to UV light, the role of C-H bond cleavage in the primary photochemical processes is not well-elucidated. If such a cleavage is a key step in the photodegradation mechanism, deuteration could potentially reduce the quantum yield of degradation, thereby enhancing photostability.

Hydrolytic Degradation: The ether linkage in the ethylene glycol chain of hydroxyzine could be susceptible to hydrolysis under acidic or basic conditions. However, the kinetic isotope effect for hydrolysis reactions where the C-H bond is not directly cleaved is generally small (a secondary kinetic isotope effect). Therefore, the impact of deuteration on the hydrolytic stability of this compound is predicted to be less pronounced compared to its effect on oxidative or thermal degradation pathways where C-H bond cleavage is more likely to be rate-determining.

Quantitative Data and Research Findings:

Forced degradation studies on the non-deuterated form of hydroxyzine have provided insights into its stability under various stress conditions. These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.

Stress ConditionConditionsObserved Degradation of HydroxyzineKey Degradation Products Identified
Acid Hydrolysise.g., 0.1 M HCl at elevated temperatureDegradation observedSpecific products not detailed in all public literature
Base Hydrolysise.g., 0.1 M NaOH at elevated temperatureDegradation observedSpecific products not detailed in all public literature
Oxidatione.g., 3% H₂O₂Significant degradationHydroxyzine N-Oxide, Cetirizine
Thermal Degradatione.g., 60°CDegradation observedO-Acetyl hydroxyzine
PhotodegradationExposure to UV lightDegradation observedSpecific products not detailed in all public literature

It is important to emphasize that while the theoretical basis for the enhanced stability of this compound is strong, comprehensive experimental studies with quantitative kinetic data comparing it directly to hydroxyzine dihydrochloride are necessary to confirm these predictions and to fully elucidate the impact of deuteration on its degradation mechanisms. Such studies would involve subjecting both compounds to identical stress conditions and quantifying the rate of degradation and the formation of degradation products over time.

Computational Chemistry and in Silico Modeling of Hydroxyzine D4 Dihydrochloride

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is crucial for understanding how a drug molecule (ligand) interacts with its biological target, typically a protein receptor.

Key Findings from Hydroxyzine (B1673990) Docking Studies:

Binding Interactions: Studies consistently show that hydroxyzine and its analogs bind to receptors primarily through a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

hERG Channel Interaction: In a homology model of the hERG channel, hydroxyzine was shown to interact with specific amino acid residues within the inner cavity. researchgate.net One of the protonated nitrogen atoms in the piperazine (B1678402) ring forms a hydrogen bond with the carbonyl oxygen of Threonine-623 (THR623). researchgate.net Additional hydrophobic interactions were observed with residues such as Tyrosine-652 (TYR652). researchgate.net

Androgen Receptor Interaction: Docking of hydroxyzine derivatives into the AR binding pocket also highlighted the importance of hydrogen bonding and hydrophobic forces in stabilizing the ligand-receptor complex. nih.gov

Table 1: Summary of Key Molecular Interactions for Hydroxyzine from Docking Studies

Target Protein Interacting Residues Type of Interaction Reference
hERG Channel THR623, SER649 Hydrogen Bond researchgate.net
hERG Channel TYR652, PHE656 Hydrophobic researchgate.net
Androgen Receptor Not Specified Hydrogen Bond, Hydrophobic researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing researchers to study conformational flexibility, the stability of ligand-receptor complexes, and the influence of the surrounding environment (like water molecules). nih.govvsu.runih.gov

Specific MD simulation studies focused on Hydroxyzine D4 dihydrochloride (B599025) are not prevalent in the literature. However, the principles of MD can be used to infer the potential impact of deuteration. A key area of interest is the effect on hydrogen bonding dynamics. A computational study on histamine (B1213489), a molecule central to hydroxyzine's mechanism of action, revealed that deuteration could increase its binding affinity for its H2 receptor by altering hydrogen bonding interactions. mdpi.comresearchgate.net

For Hydroxyzine D4, MD simulations could be employed to:

Assess Complex Stability: To evaluate whether the deuterated compound forms a more or less stable complex with its target receptor over time compared to the non-deuterated version.

Analyze Conformational Landscape: To understand if deuteration introduces any subtle changes to the preferred three-dimensional shapes (conformations) of the molecule, both in solution and when bound to a receptor. mdpi.com

Study Water Dynamics: To investigate the interaction with surrounding water molecules, as changes in hydrogen bonding can affect solubility and receptor binding.

The replacement of hydrogen with the heavier deuterium (B1214612) isotope leads to a lower vibrational frequency in C-D bonds compared to C-H bonds. portico.org This can result in slightly shorter and stronger bonds, potentially leading to more stable interactions and a modest increase in binding affinity, as suggested by studies on other deuterated molecules. mdpi.comresearchgate.net MD simulations would be the ideal tool to quantify these subtle but potentially significant energetic differences.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Deuterated Analogs (non-clinical activity)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. mdpi.com By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models based on steric, electrostatic, and other physicochemical fields. mdpi.com

There are no specific QSAR studies published for deuterated hydroxyzine analogs. However, QSAR studies on related piperazine derivatives and other antihistamines have provided valuable insights into the structural requirements for activity. researchgate.netnih.govacs.org

Findings from QSAR Studies on Related Antihistamines:

Importance of Steric and Electrostatic Fields: For piperazine derivatives with antihistamine effects, 3D-QSAR studies have shown that both steric (related to the molecule's shape and size) and electrostatic (related to the charge distribution) factors are crucial for their antagonistic effect. researchgate.net

Hydrophobicity: In some of these models, hydrophobicity was found to be less correlated with activity, suggesting that shape and electronic properties are more dominant drivers of interaction with the histamine H1 receptor. researchgate.net

For Hydroxyzine D4, deuteration would introduce minor changes to the descriptors used in a QSAR model:

Molecular Weight: A slight increase.

Molecular Volume: A very subtle change.

Electronic Properties: Generally considered unchanged.

The primary value of QSAR in this context would be to model a series of deuterated analogs where the position of deuterium is varied. Such a study could predict which specific deuteration sites are most likely to enhance a desired non-clinical activity (e.g., receptor binding affinity) by subtly modifying local steric and electronic environments or by blocking specific metabolic pathways.

Prediction of Physicochemical and Biopharmaceutical Properties (e.g., pKa, LogP, ADME related to in vitro systems)

In silico tools are widely used to predict the physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drug candidates. researchgate.netconsensus.appmdpi.comresearchgate.netnih.gov

Physicochemical Properties (pKa, LogP): The fundamental physicochemical properties like the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are not expected to be significantly altered by the substitution of hydrogen with deuterium at a non-ionizable position. researchgate.net The electronic environment that governs acidity and lipophilicity remains largely the same. Theoretical studies on deuterium isotope effects on pKa show that the change is very small unless the deuterium is directly replacing an acidic proton. tru.canih.gov Therefore, the predicted values for hydroxyzine serve as an excellent approximation for Hydroxyzine D4.

Table 2: Predicted Physicochemical Properties of Hydroxyzine

Property Predicted Value Source
Molecular Weight 374.91 g/mol ebi.ac.uk
XLogP3 3.7 nih.gov
AlogP 3.06 ebi.ac.uk
Polar Surface Area 35.94 Ų ebi.ac.uk
Hydrogen Bond Donors 1 nih.gov
Hydrogen Bond Acceptors 4 nih.gov

Biopharmaceutical Properties (ADME): The most significant impact of deuteration on biopharmaceutical properties lies in metabolism. The substitution of a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of enzymatic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) . portico.orgnih.govnih.govwikipedia.org

Metabolism: Hydroxyzine is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4/5) to its active metabolite, cetirizine (B192768). drugbank.com This metabolic process involves the oxidation of a C-H bond. If the deuterium atoms in Hydroxyzine D4 are placed at or near this site of oxidation, the stronger C-D bond can lead to a slower rate of metabolism. portico.orgnih.gov This could potentially alter the pharmacokinetic profile, for instance, by increasing the half-life of the parent drug. nih.govresearchgate.net In silico models designed to predict sites of metabolism could be used to identify the most metabolically vulnerable positions on the hydroxyzine molecule, thereby guiding the rational design of deuterated analogs with potentially improved metabolic stability.

Absorption, Distribution, Excretion: Other ADME properties like absorption and distribution, which are heavily influenced by physicochemical properties like LogP and pKa, are predicted to be very similar between hydroxyzine and its D4 analog.

Future Research Directions and Advanced Applications of Hydroxyzine D4 Dihydrochloride

Development of Novel Deuterated Analogs for Specialized Research Tools

The development of deuterated analogs of existing drugs, a process sometimes referred to as a "deuterium switch," has become a significant strategy in medicinal chemistry. researchgate.net The primary rationale is to leverage the kinetic isotope effect, where the greater mass of deuterium (B1214612) compared to hydrogen leads to a stronger carbon-deuterium bond. This can slow down metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic profile by increasing its half-life and reducing the formation of certain metabolites. musechem.comgabarx.com

In the context of hydroxyzine (B1673990), novel deuterated analogs beyond the D4 version could be synthesized to probe specific metabolic pathways. By selectively placing deuterium atoms at different metabolically active sites on the hydroxyzine molecule, researchers can create a panel of specialized research tools. These tools would allow for detailed investigation into the roles of specific enzymes in hydroxyzine's metabolism and help differentiate between various metabolic routes. musechem.com For instance, developing analogs with deuterium on the ethylamine (B1201723) side chain versus the phenyl rings could help isolate and study the activity of different cytochrome P450 (CYP) enzymes involved in its breakdown. nih.govresearchgate.net

Table 1: Potential Deuterated Analogs of Hydroxyzine for Research

Analog Name Location of Deuterium Labeling Potential Research Application
Hydroxyzine-phenyl-D5 On one of the phenyl rings Studying aromatic hydroxylation pathways.
Hydroxyzine-ethyl-D4 On the hydroxyethoxy)ethyl group Investigating N-dealkylation and oxidation of the side chain.

These novel analogs would serve as invaluable probes in preclinical studies to understand structure-activity relationships and metabolic fate with greater nuance. researchgate.net

Application in Mechanistic Studies of Drug-Drug Interactions (in vitro/non-clinical)

Hydroxyzine is known to be metabolized primarily by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP2D6. nih.govhilarispublisher.comct.gov This presents a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are substrates, inhibitors, or inducers of these same enzymes. verywellhealth.comdrugs.com Hydroxyzine D4 dihydrochloride (B599025) is an essential tool for studying these interactions in vitro.

In such non-clinical studies, Hydroxyzine D4 dihydrochloride is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. musechem.com Its chemical behavior is nearly identical to the non-deuterated hydroxyzine, but its increased mass allows it to be distinguished by the mass spectrometer. hilarispublisher.com

Typical In Vitro DDI Study Setup:

Human liver microsomes, which contain a high concentration of CYP enzymes, are used as the in vitro model system. nih.govnih.gov

A known concentration of hydroxyzine and a potential interacting drug are added to the microsomes.

A fixed amount of this compound is added to each sample before analysis.

The rate of hydroxyzine metabolism is measured over time by quantifying the remaining parent drug relative to the stable isotope-labeled internal standard. thermofisher.com

By comparing the metabolism rate in the presence and absence of the other drug, researchers can precisely determine the nature and magnitude of the inhibition or induction of hydroxyzine's metabolism. researchgate.net This approach allows for the accurate characterization of the DDI potential, providing data that can inform clinical practice. nih.gov For example, studies have shown that potent inhibitors of CYP3A4 or CYP2D6 can significantly increase hydroxyzine concentrations, and this compound is the key analytical tool for generating this quantitative data. hilarispublisher.com

Exploration of Deuterium Labeling for Advanced Imaging Techniques (non-clinical)

Deuterium labeling is emerging as a powerful modality for non-invasive, non-radioactive metabolic imaging. gehealthcare.com Techniques like Deuterium Metabolic Imaging (DMI) via magnetic resonance imaging (MRI) and Positron Emission Tomography (PET) using deuterated tracers offer new ways to visualize metabolic processes in vivo. gehealthcare.comresearchgate.netnih.govnih.gov

While not yet standard practice for this specific compound, this compound could be adapted for advanced, non-clinical imaging studies to track its biodistribution and metabolism in real-time. escholarship.org

Deuterium MRI (DMI): In a preclinical setting, administering deuterated hydroxyzine to an animal model would allow researchers to map the spatial distribution of the drug and its deuterated metabolites in various tissues, such as the liver (primary site of metabolism) and the brain (a target organ), using specialized MRI techniques. semanticscholar.orgresearchgate.net This provides a dynamic view of the drug's pharmacokinetics without the use of ionizing radiation. gehealthcare.com

PET Imaging: For PET, a positron-emitting radionuclide like Fluorine-18 would need to be incorporated into the Hydroxyzine D4 molecule. researchgate.netnih.gov The presence of deuterium can improve the metabolic stability of the radiotracer, potentially leading to clearer images by reducing the signal from radiometabolites. researchgate.netresearchgate.net This dual-labeled approach could provide highly sensitive and specific images of target receptor occupancy and drug metabolism in preclinical models. nih.gov

These advanced imaging applications would offer unparalleled insights into how hydroxyzine is absorbed, distributed, metabolized, and eliminated, furthering our understanding of its pharmacological action. escholarship.org

Integration of this compound into Multi-Omics Research Platforms

Multi-omics research integrates data from various biological levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of a biological system. nih.govnih.gov Stable isotope-labeled compounds are crucial for achieving the quantitative accuracy required in these platforms, particularly in metabolomics. nih.gov

This compound plays a key role as an internal standard for quantitative metabolomics studies investigating the effects of hydroxyzine. thermofisher.comnih.gov When analyzing biological samples (e.g., plasma, urine, or tissue extracts) from a hydroxyzine study, adding a known amount of the D4 analog allows for the precise and accurate quantification of the parent drug and its metabolites, such as cetirizine (B192768). acs.org

Table 2: Role of this compound in a Multi-Omics Workflow

Omics Level Research Question Application of this compound
Metabolomics How does hydroxyzine alter endogenous metabolic pathways? Serves as an internal standard to accurately quantify hydroxyzine and its metabolites, providing a reliable anchor point for measuring changes in other metabolites. nih.gov
Proteomics Which protein expression levels are affected by hydroxyzine treatment? While not directly used in proteomics, the accurate dosing and pharmacokinetic data enabled by the D4 standard are crucial for correlating protein changes with specific drug exposure levels.

| Transcriptomics | How does hydroxyzine influence gene expression? | Accurate pharmacokinetic data helps link changes in gene expression (e.g., of CYP enzymes) to specific drug concentrations over time. |

By ensuring the accuracy of the metabolomics data, this compound strengthens the entire multi-omics analysis. nih.gov This integrated approach can reveal novel biomarkers of drug efficacy or toxicity and uncover the broader systemic effects of hydroxyzine on cellular networks. nih.gov

Addressing Unanswered Questions in Hydroxyzine Biochemistry and Pharmacology Using Isotopic Tracers

Despite being a well-established drug, questions remain regarding the finer details of hydroxyzine's pharmacology. nih.gov Isotopic tracers like this compound are ideal for addressing these questions with high specificity and sensitivity, avoiding the complexities of radioactive isotopes. researchgate.netmetsol.comaap.org

Key research questions that can be addressed include:

Metabolic Phenotyping: What is the precise contribution of different CYP enzymes (e.g., CYP3A4 vs. CYP2D6) to the formation of its primary active metabolite, cetirizine? Co-incubation studies in vitro with specific chemical inhibitors for each enzyme, using the D4 compound as a tracer, can elucidate the exact roles and relative importance of each pathway. nih.govct.gov

Pharmacokinetic Variability: How do genetic polymorphisms in CYP enzymes affect the metabolism of hydroxyzine? By administering deuterated hydroxyzine to individuals with different genetic makeups (e.g., poor vs. extensive metabolizers of CYP2D6), researchers can quantify differences in metabolite formation and clearance, explaining inter-individual variability in drug response. nih.gov

Metabolite Activity: Is cetirizine the only pharmacologically active metabolite? Stable isotope tracing can help identify and quantify novel or minor metabolites in biological fluids. musechem.comaap.org Once identified, these metabolites can be synthesized and tested for their own pharmacological activity, providing a more complete picture of hydroxyzine's effects.

The use of stable isotope tracers like this compound allows for safe and precise human studies that would be difficult or impossible with non-labeled drugs. nih.gov This enables a deeper understanding of the drug's journey through the body and its ultimate pharmacological impact. researchgate.netdntb.gov.ua

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight447.83 g/mol
Solubility (Water)<700 mg/mL
LogP4.54
Storage Stability (Lyophilized)≥24 months at -20°C

Q. Table 2. Comparative Receptor Affinity Data

ReceptorKi (nM)Assay SystemReference
H12.1 ± 0.3Human recombinant HEK293
5-HT2A120 ± 15Rat cortical membranes
D21842 ± 210Radioligand displacement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.